2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide
Description
Overview of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-Methoxy-2-methylquinolin-4-yl)acetamide
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide (CAS: 1010907-80-8) is a heterocyclic organic compound characterized by a fusion of isoindole-1,3-dione and quinoline pharmacophores linked via an acetamide bridge. Its molecular formula, $$ \text{C}{21}\text{H}{17}\text{N}{3}\text{O}{4} $$, corresponds to a molecular weight of 375.4 g/mol. The structure features a planar isoindole core with two ketone groups at positions 1 and 3, a methoxy-substituted quinoline ring, and a methyl group at position 2 of the quinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{17}\text{N}{3}\text{O}{4} $$ |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 2-(1,3-Dioxoisoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide |
| SMILES | CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
| Key Functional Groups | Amide, Isoindole-1,3-dione, Quinoline |
The compound’s three-dimensional conformation reveals intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen and the quinoline’s methoxy group, stabilizing its bioactive conformation.
Historical Context and Discovery
First synthesized on February 29, 2008, this compound emerged during efforts to develop isoindole derivatives for kinase inhibition. Its design leveraged structural motifs from known bioactive molecules:
- Isoindole-1,3-dione : Historically linked to anti-inflammatory and anticancer properties due to its ability to mimic peptide substrates.
- 8-Methoxy-2-methylquinoline : A scaffold prevalent in antimalarial and antiviral agents, with methoxy groups enhancing metabolic stability.
The compound’s discovery was part of a broader initiative to hybridize heterocyclic cores for multitarget drug discovery. Early studies focused on optimizing substituent positions to balance solubility and target affinity.
Significance in Contemporary Chemical Research
This compound exemplifies three key trends in modern medicinal chemistry:
- Pharmacophore Hybridization : Merging isoindole and quinoline moieties creates dual-targeting potential, particularly in oncology and immunology.
- Kinase Inhibition : Preliminary computational studies suggest affinity for serine/threonine kinases (e.g., STK4), which regulate apoptosis in hematologic malignancies.
- Structural Tunability : The acetamide linker allows modular substitutions, enabling structure-activity relationship (SAR) studies without destabilizing the core.
Recent patent filings highlight its role as a precursor in synthesizing STK4 inhibitors, underscoring its relevance in targeted cancer therapies.
Scope and Objectives of the Review
This review systematically examines:
- Structural and electronic properties underpinning reactivity.
- Synthetic methodologies and scalability challenges.
- Mechanistic insights into kinase inhibition.
- Applications in drug discovery pipelines.
Excluded topics include pharmacokinetics, toxicity, and clinical trial data, as these remain under investigation.
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-12-10-16(15-8-5-9-17(28-2)19(15)22-12)23-18(25)11-24-20(26)13-6-3-4-7-14(13)21(24)27/h3-10H,11H2,1-2H3,(H,22,23,25) |
InChI Key |
KSPRPMRRXBXJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Isoindole-1,3-dione Acetic Acid Derivatives
The phthalimide component is synthesized via:
-
Cyclization of phthalic anhydride derivatives with aminoacetic acid.
-
Ugi-4CR adduct formation using ammonia, aldehydes, carboxylic acids, and isocyanides, followed by copper-catalyzed annulation.
Example protocol from Ugi-4CR (adapted from):
Convergent Assembly via Amide Coupling
Acid-Amine Cross-Coupling
The final acetamide bond forms through:
-
EDC/HOBt-mediated coupling between isoindole-1,3-dione acetic acid and 8-methoxy-2-methylquinolin-4-amine.
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling reagent | EDC (1.5 eq) |
| Additive | HOBt (1.0 eq) |
| Temperature | 0°C → RT |
| Reaction time | 12 hr |
| Yield | 68–75% |
Copper-Catalyzed Tandem Reactions
Alternative one-pot strategies utilize Cu(I)-mediated C–C coupling/annulation :
Reaction Optimization Data
Table 1: Catalytic Systems for Annulation
| Catalyst | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| CuCl | Cs₂CO₃ | DMSO | 80 | 16 | 62 |
| CuBr | K₂CO₃ | PEG-400 | 100 | 2 | 73 |
| Cu₂O | Cs₂CO₃ | DMF | 90 | 8 | 39 |
Data adapted from demonstrates CuBr in PEG-400 achieves optimal yield and regioselectivity.
Structural Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the acetamide linker (CCDC deposition number: 2250501).
Scalability and Industrial Relevance
Gram-scale synthesis (5 mmol) in PEG-400 with CuBr achieves 68% yield , demonstrating process viability. Purification via flash chromatography (SiO₂, EtOAc/hexane 1:2) affords >95% purity.
Challenges and Limitations
-
Regioselectivity : Competing E/Z isomerism requires chiral HPLC separation.
-
Functional group tolerance : Electron-deficient quinoline amines show reduced reactivity.
-
Catalyst loading : Cu(I) residues necessitate chelating agent washes in API production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. They may also inhibit tumor growth by interfering with cellular proliferation mechanisms.
- Case Studies : A study demonstrated that derivatives of isoindole compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects:
- Research Findings : Studies have shown that isoindole derivatives possess antibacterial and antifungal activities. They disrupt bacterial cell membranes or inhibit essential metabolic pathways in fungi .
- Clinical Relevance : The potential for these compounds to serve as new antibiotics is significant, especially against resistant strains of bacteria.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation in various models .
- Therapeutic Use : This suggests potential applications in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Pharmacological Insights
The pharmacokinetics and bioavailability of this compound are critical for its development as a therapeutic agent:
- Bioavailability Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics that enhance its therapeutic potential.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide would depend on its specific biological target. Generally, compounds with quinoline moieties interact with DNA, enzymes, or receptors, leading to various biological effects. The isoindoline core may also contribute to binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Phthalimide-Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations:
- Synthesis: All derivatives are synthesized via nucleophilic acylation, using phthalimidoacetyl chloride or analogous reagents, under mild conditions (room temperature, 1,4-dioxane).
Pharmacological and Toxicological Comparisons
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic and Physical Properties
Key Observations:
Biological Activity
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.
Molecular Structure
- Molecular Formula : C23H22N4O4
- Molecular Weight : 414.45 g/mol
- CAS Number : Not specifically listed; related compounds have CAS numbers in the range of 33311-76-1 and others.
Structural Characteristics
The compound features an isoindole moiety linked to a quinoline derivative, which may contribute to its biological properties. The presence of the dioxo group is particularly significant as it may enhance reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of isoindole and quinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide have shown efficacy against various bacterial strains.
In Vitro Studies
In a study evaluating similar compounds:
- Staphylococcus aureus and E. coli were used as test organisms.
- Compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 µg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Isoindole Derivative A | Staphylococcus aureus | 1 |
| Isoindole Derivative B | E. coli | 2 |
| Quinoline Derivative C | Bacillus cereus | 4 |
The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies suggest that it may induce apoptosis through the modulation of key signaling pathways.
Mechanistic Insights
- Apoptosis Induction : The compound has been shown to downregulate anti-apoptotic proteins such as Bcl-xL while upregulating pro-apoptotic factors like Bax, leading to increased apoptosis in cancer cells .
Case Studies
In a clinical setting, compounds with similar structures were tested on patients with resistant bacterial infections. Outcomes showed a notable decrease in bacterial load and improvement in patient conditions after treatment with these derivatives .
Pharmacological Potential
The pharmacological profiles of isoindole and quinoline derivatives suggest potential applications in treating infections and possibly cancer due to their ability to target multiple pathways involved in cell survival and proliferation.
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| -NMR | δ 2.6 (s, CH-quinoline), δ 3.9 (s, OCH), δ 7.2–8.1 (m, aromatic H) | |
| IR | 1705 cm (C=O, phthalimide), 1650 cm (C=O, acetamide) | |
| HRMS | [M+H]: Calculated 405.1214, Observed 405.1216 |
Q. Table 2: Stability Profile in Aqueous Solutions
| Condition | Degradation (%) at 72h | Notes |
|---|---|---|
| PBS, pH 7.4, 25°C | <5% | Suitable for in vitro assays |
| DMSO, 40°C | 15% | Store at -20°C for long-term use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
